molecular formula C19H20N4O3S B12947088 2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 90259-65-7

2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B12947088
CAS No.: 90259-65-7
M. Wt: 384.5 g/mol
InChI Key: LTNIQMIIJWMZNX-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide is a complex organic compound that features both imidazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide typically involves a multi-step process:

    Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved through the cyclization of a suitable precursor, such as a 1,2-diamine, with a carboxylic acid or its derivative under acidic conditions.

    Attachment of the Propyl Chain: The next step involves the alkylation of the imidazole ring with a propyl halide, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine under basic conditions.

    Coupling with Benzamide: Finally, the benzamide moiety is coupled with the sulfonamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the sulfonamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-Imidazol-1-yl)propyl)-4-(methylsulfonyl)benzamide
  • N-(3-(1H-Imidazol-1-yl)propyl)-1,3-thiazolidine-4-carboxamide

Uniqueness

N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide is unique due to its combination of imidazole and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90259-65-7

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C19H20N4O3S/c24-19(21-11-6-13-23-14-12-20-15-23)17-9-4-5-10-18(17)22-27(25,26)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,22H,6,11,13H2,(H,21,24)

InChI Key

LTNIQMIIJWMZNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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